molecular formula C17H16N4O3S B6450602 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549023-47-2

2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6450602
CAS RN: 2549023-47-2
M. Wt: 356.4 g/mol
InChI Key: VFEFTKLMURKQPK-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine derivatives are a class of compounds that have been studied for their biological activity . They have been found to have potential applications in drug discovery due to their unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for “2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 2-aminopyridines and acetophenones .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine derivatives are characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can contribute to their unique applications in molecular recognition .

Scientific Research Applications

Treatment of Psoriasis

Imidazo[1,2-b]pyridazines, including the compound , have been studied as IL-17A inhibitors for the treatment of psoriasis . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage . A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Treatment of Rheumatoid Arthritis

These compounds have also been explored for their potential in treating rheumatoid arthritis . IL-17A contributes to chronic autoimmune diseases including rheumatoid arthritis . Therefore, inhibiting IL-17A with these compounds could be a promising approach for treating this condition .

Treatment of Multiple Sclerosis

Multiple sclerosis is another disease where IL-17A plays a significant role . The use of imidazo[1,2-b]pyridazines as IL-17A inhibitors could potentially help in managing this disease .

Treatment of Multiple Myeloma

Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors have shown excellent activities against multiple myeloma . The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma . Therefore, inhibiting TAK1 with these compounds could be a promising approach for treating this condition .

Potential Anti-MM Therapeutics

The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM . Compound 26 and analogs thereof inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These compounds have the potential to be translated into anti-MM therapeutics .

Synthesis of Imidazo[1,2-a]pyridines

While not directly related to the compound , imidazo[1,2-b]pyridazines are structurally similar to imidazo[1,2-a]pyridines . The latter have been synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Future Directions

The future directions in the research of imidazo[1,2-b]pyridazine derivatives could involve the design and synthesis of novel analogues with improved biological activity and safety profiles . Furthermore, in vivo and in vitro evaluation studies could be conducted to validate computational findings .

properties

IUPAC Name

2-cyclopropyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-25(23,24)13-6-4-12(5-7-13)18-17(22)14-8-9-16-19-15(11-2-3-11)10-21(16)20-14/h4-11H,2-3H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFTKLMURKQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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